molecular formula C8H17NO2 B15314884 Hexanoic acid, 3-(aminomethyl)-4-methyl- CAS No. 128013-68-3

Hexanoic acid, 3-(aminomethyl)-4-methyl-

Cat. No.: B15314884
CAS No.: 128013-68-3
M. Wt: 159.23 g/mol
InChI Key: SNUZILRGCMCWCR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methylhexanoic acid is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is known for its significant role in the medical field, particularly as an anticonvulsant drug. It was first synthesized by Silverman and Andruszkiewicz in 1989 and has since been recognized for its potent anticonvulsant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-4-methylhexanoic acid involves several steps. One of the well-documented methods includes the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce 3-isobutylglutaric anhydride as an intermediate . The process involves multiple reaction steps, including hydrolysis and crystallization, to obtain the final product with high purity.

Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents. The process aims to achieve a higher yield and purity of the product while ensuring the recovery of reagents used .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-4-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: These include halogens and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3-(Aminomethyl)-4-methylhexanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It serves as a structural analog for studying neurotransmitter functions and interactions.

    Medicine: It is primarily used as an anticonvulsant drug for the treatment of epilepsy and neuropathic pain.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4-methylhexanoic acid involves its interaction with the central nervous system. It binds to specific receptors and modulates the release of neurotransmitters, thereby exerting its anticonvulsant effects. The compound’s molecular targets include voltage-gated calcium channels, which play a crucial role in neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Uniqueness: 3-(Aminomethyl)-4-methylhexanoic acid is unique due to its specific binding affinity and potency as an anticonvulsant. Its stereochemistry plays a significant role in its effectiveness, with the S-enantiomer being more potent than the R-enantiomer .

Properties

CAS No.

128013-68-3

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(aminomethyl)-4-methylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-3-6(2)7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

SNUZILRGCMCWCR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC(=O)O)CN

Origin of Product

United States

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